![molecular formula C19H19N5O3S B11967204 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Hydrazide Formation: The thioether is further reacted with hydrazine to form the acetohydrazide.
Condensation with Nitrobenzaldehyde: Finally, the acetohydrazide is condensed with 3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and acetohydrazide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- **2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N5O3S/c1-3-23-17-10-5-4-9-16(17)20-19(23)28-12-18(25)22-21-13(2)14-7-6-8-15(11-14)24(26)27/h4-11H,3,12H2,1-2H3,(H,22,25)/b21-13+ |
InChI Key |
PAWGEHNQSCGEIX-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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